![molecular formula C8H19F2O3PSi B1365728 Diethyl-[Difluor(trimethylsilyl)methyl]phosphonat CAS No. 80077-72-1](/img/structure/B1365728.png)

Diethyl-[Difluor(trimethylsilyl)methyl]phosphonat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

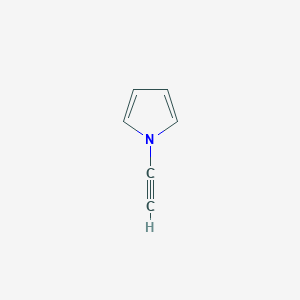

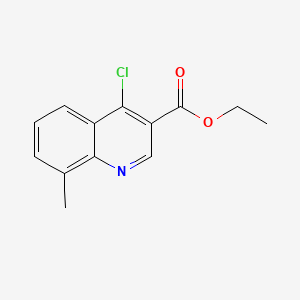

Diethyl [difluoro(trimethylsilyl)methyl]phosphonate is a chemical compound with the linear formula (CH3)3SiCF2P(O)(OC2H5)2 . It has a molecular weight of 260.29 . This compound is used as a reagent in various chemical reactions .

Synthesis Analysis

The synthesis of Diethyl [difluoro(trimethylsilyl)methyl]phosphonate is not explicitly mentioned in the search results. However, it is used as a reagent in the enantioselective phosphonyldifluoromethylation of allylic fluorides .

Molecular Structure Analysis

The molecular structure of Diethyl [difluoro(trimethylsilyl)methyl]phosphonate can be represented by the SMILES string CCOP(=O)(OCC)C(F)(F)Si(C)C . The InChI key for this compound is AUYUSSHVQGGCCS-UHFFFAOYSA-N .

Chemical Reactions Analysis

Diethyl [difluoro(trimethylsilyl)methyl]phosphonate is used as a latent pronucleophile in the Lewis base catalyzed substitution of allylic fluorides . The reaction proceeds as a kinetic resolution to produce both the difluoromethylphosphonate products and the remaining fluorides in good yields and with high stereoselectivity .

Physical And Chemical Properties Analysis

Diethyl [difluoro(trimethylsilyl)methyl]phosphonate is a liquid at room temperature . It has a refractive index of 1.414 , a boiling point of 75 °C at 0.2 mmHg , and a density of 1.077 g/mL at 25 °C .

Wissenschaftliche Forschungsanwendungen

1. NMR-chemische Verschiebungsstandard und pH-Indikator Diethyl-[Difluor(trimethylsilyl)methyl]phosphonat wird als neuer NMR (Nuclear Magnetic Resonance)-chemischer Verschiebungsstandard und pH-Indikator verwendet. Diese Verbindung, auch bekannt als Difluorotrimethylsilanylphosphonsäure (DFTMP), hat sich als nützlich für die In-situ-Bestimmung des pH-Werts in komplexen Biofluiden erwiesen .

Enantioselektive Katalyse

Die Verbindung dient als latentes Pronukleophil in der ersten enantioselektiven Phosphonyldifluoromethylierung. Sie wird bei der Lewis-Base-katalysierten Substitution von Allylfluoriden verwendet, die als kinetische Auflösung abläuft und sowohl das Difluoromethylierungsprodukt als auch das enantiomerenangereicherte Allylsubstrat liefert .

Hydrolyseresearch

In Hydrolysestudien wird this compound auf seine Reaktivität unter verschiedenen Bedingungen untersucht, wie z. B. Reaktionszeit, Säurekonzentration und die Menge an Salzsäure, die für optimale Reaktionsergebnisse erforderlich ist .

Safety and Hazards

The safety data sheet for Diethyl [difluoro(trimethylsilyl)methyl]phosphonate indicates that it is a combustible liquid . In case of a fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide should be used . Special hazards arising from the substance include carbon oxides, oxides of phosphorus, hydrogen fluoride, and silicon oxides .

Zukünftige Richtungen

The future directions for Diethyl [difluoro(trimethylsilyl)methyl]phosphonate are not explicitly mentioned in the search results. However, its use as a new NMR chemical shift standard and pH indicator, difluorotrimethylsilanylphosphonic acid (DFTMP), is described . The utility of this reagent is demonstrated for in situ determination of pH in complex biofluids .

Relevant Papers

The relevant paper retrieved is "Enantioselective Lewis base catalyzed phosphonyldifluoromethylation of allylic fluorides using a C-silyl latent pronucleophile" . This paper describes the use of Diethyl [difluoro(trimethylsilyl)methyl]phosphonate as a latent pronucleophile in the Lewis base catalyzed substitution of allylic fluorides .

Wirkmechanismus

Target of Action

It is known that phosphonates often interact with enzymes or receptors that have a role in cellular processes .

Mode of Action

It has been used as a reagent in the lewis base catalyzed substitution of allylic fluorides . This suggests that it may interact with its targets through a mechanism involving nucleophilic substitution.

Biochemical Pathways

Phosphonates are known to interfere with various biochemical pathways, often by mimicking the structure of natural substrates or intermediates .

Pharmacokinetics

It is known that the compound is a liquid at room temperature, with a boiling point of 75 °c at 02 mmHg and a density of 1077 g/mL at 25 °C . These properties could influence its bioavailability.

Result of Action

It has been used as a reagent in the lewis base catalyzed substitution of allylic fluorides , suggesting that it may have a role in facilitating or inhibiting certain chemical reactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Diethyl [difluoro(trimethylsilyl)methyl]phosphonate. For instance, its utility as a pH indicator in complex biofluids suggests that its action may be influenced by the pH of the environment .

Eigenschaften

IUPAC Name |

[diethoxyphosphoryl(difluoro)methyl]-trimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19F2O3PSi/c1-6-12-14(11,13-7-2)8(9,10)15(3,4)5/h6-7H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYUSSHVQGGCCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(F)(F)[Si](C)(C)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19F2O3PSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402997 |

Source

|

| Record name | AG-H-21096 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80077-72-1 |

Source

|

| Record name | AG-H-21096 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What makes Diethyl [difluoro(trimethylsilyl)methyl]phosphonate a useful reagent in organic synthesis?

A1: Diethyl [difluoro(trimethylsilyl)methyl]phosphonate serves as a valuable reagent for introducing the difluoromethylphosphonate group into molecules. This is particularly useful for synthesizing biologically active compounds, as the difluoromethylphosphonate group can mimic phosphate groups or act as metabolically stable bioisosteres. [, ]

Q2: How does Diethyl [difluoro(trimethylsilyl)methyl]phosphonate facilitate difluoromethylenation reactions?

A2: This reagent acts as a "latent pronucleophile." [] While it doesn't directly donate the difluoromethylene group, it reacts with appropriate electrophiles, like allylic fluorides, in the presence of a catalyst. This reaction forms a new carbon-carbon bond, effectively incorporating the difluoromethylphosphonate moiety into the target molecule. []

Q3: Can you give an example of a specific reaction where Diethyl [difluoro(trimethylsilyl)methyl]phosphonate is used?

A3: One example is its application in the enantioselective phosphonyldifluoromethylation of allylic fluorides. [] This reaction, catalyzed by cinchona-based alkaloid catalysts, proceeds as a kinetic resolution. It produces both the desired difluoromethylphosphonate product and the remaining fluorides with high enantioselectivity. [] This control over stereochemistry is crucial in pharmaceutical development, where different enantiomers can exhibit significantly different biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B1365666.png)

![3-{1-nitro-2-[4-(trifluoromethoxy)anilino]vinyl}-2-benzofuran-1(3H)-one](/img/structure/B1365667.png)

![5-Methyl-5-[(5-methyl-1,3-dioxan-5-yl)methoxymethoxymethyl]-1,3-dioxane](/img/structure/B1365671.png)